3-Methyl-4-nitro-1,2-thiazol-5-amine
Overview
Description
3-Methyl-4-nitro-1,2-thiazol-5-amine is a heterocyclic organic compound featuring a thiazole ring, which consists of sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-nitro-1,2-thiazol-5-amine typically involves the nitration of 3-methyl-1,2-thiazol-5-amine. This process can be achieved by adding the amine to concentrated sulfuric acid at low temperatures (0-10°C) to ensure a cleaner product .
Industrial Production Methods: Industrial production methods for thiazole derivatives often involve the use of α-aminonitriles and dithioformic or dithiophenacetic acids. These reactions yield 5-aminothiazoles, which can be further modified to produce various thiazole derivatives .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-nitro-1,2-thiazol-5-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 3-methyl-4-amino-1,2-thiazol-5-amine .
Scientific Research Applications
3-Methyl-4-nitro-1,2-thiazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral properties.
Industry: Thiazole compounds are used in the production of dyes, fungicides, and biocides.
Mechanism of Action
The mechanism of action of 3-Methyl-4-nitro-1,2-thiazol-5-amine involves its interaction with various molecular targets and pathways. The compound can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
- 2-Amino-4-methyl-1,3-thiazole-5-carboxylic acid
- 4-Methyl-1,3-thiazole-5-amine
- 2-Methyl-4-nitro-1,3-thiazole
Comparison: 3-Methyl-4-nitro-1,2-thiazol-5-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research .
Properties
IUPAC Name |
3-methyl-4-nitro-1,2-thiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2S/c1-2-3(7(8)9)4(5)10-6-2/h5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRFGRMRABTCCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505008 | |
Record name | 3-Methyl-4-nitro-1,2-thiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80505008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40184-32-5 | |
Record name | 3-Methyl-4-nitro-1,2-thiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80505008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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